molecular formula C7H8O4 B14776244 5-Hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid

5-Hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid

Cat. No.: B14776244
M. Wt: 156.14 g/mol
InChI Key: FDFYOUAXVFBEGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxy-7-oxabicyclo[410]hept-3-ene-3-carboxylic acid is a bicyclic compound with a unique structure that includes a hydroxyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid typically involves the reaction of 5-bromopentanol with 2-hydroxybutanoic acid ethyl ester in the presence of a base such as sodium carbonate. The reaction is carried out in a dry solvent like dimethylformamide, and the product is purified using organic solvents .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but the synthesis route mentioned above can be scaled up for industrial applications. The key steps involve ensuring the purity of the starting materials and optimizing reaction conditions to maximize yield.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol.

Scientific Research Applications

5-Hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups play a crucial role in its binding to enzymes and receptors. The compound can inhibit the activity of certain enzymes by forming stable complexes, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxy-7-oxabicyclo[410]hept-3-ene-3-carboxylic acid is unique due to its specific arrangement of functional groups and its bicyclic structure

Properties

IUPAC Name

5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O4/c8-4-1-3(7(9)10)2-5-6(4)11-5/h1,4-6,8H,2H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDFYOUAXVFBEGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(O2)C(C=C1C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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